Cephalexin

Content Navigation

CAS Number

Product Name

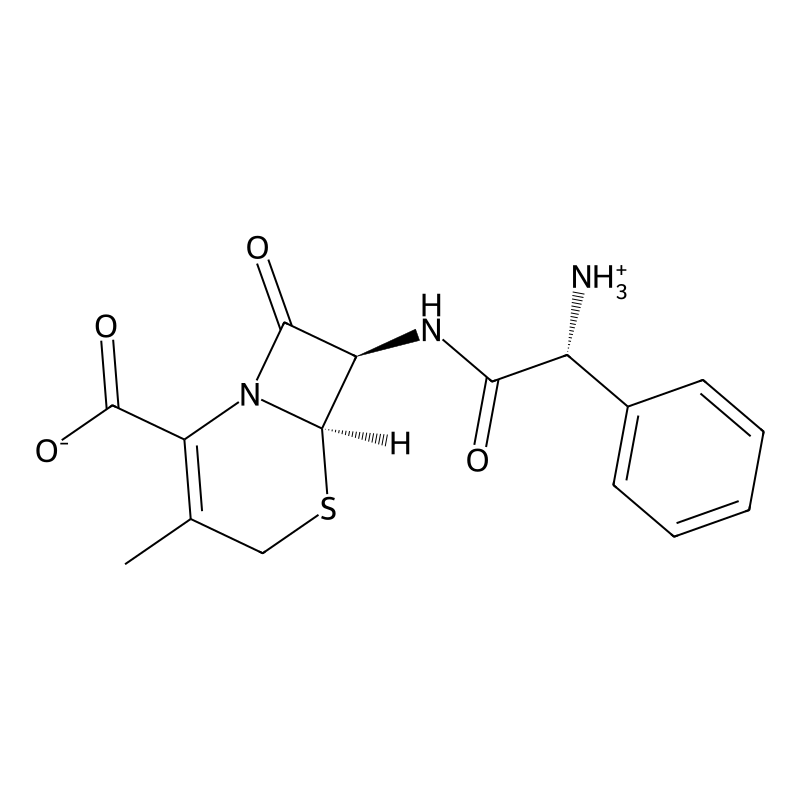

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER

2.97e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Cephalexin is a first-generation cephalosporin, a class of β-lactam antibiotics that inhibits bacterial cell wall synthesis. It is administered orally and is effective against a range of Gram-positive and some Gram-negative bacteria. The anhydrous form, identified by CAS number 15686-71-2, is a key raw material in pharmaceutical manufacturing. Unlike many other cephalosporins, Cephalexin is acid-stable and well-absorbed from the gastrointestinal tract, with over 90% of the drug excreted unchanged in the urine, leading to high concentrations ideal for treating urinary tract infections.

Research Fit

References

- [1] Cephalexin. PubChem. National Center for Biotechnology Information. Accessed April 24, 2026.

- [2] Cephalexin. DrugBank Online. Accessed April 24, 2026.

- [3] Fengchen Group. Cephalexin Monohydrate Or Cefalexin Compacted And Powder CAS 23325-78-2. Fengchen Group Co., Ltd.

- [4] Lupin Pharmaceuticals, Inc. (2017). CEPHALEXIN FOR ORAL SUSPENSION USP Rx only.

- [26] CEPHALEXIN FOR ORAL SUSPENSION USP Rx only To reduce the development of drug-resistant bacteria and maintain the ef - Lupin

While chemically similar, Cephalexin is not directly interchangeable with its common hydrated form or other first-generation cephalosporins. The anhydrous form (CAS 15686-71-2) and the monohydrate (CAS 23325-78-2) exhibit different physical properties, such as solubility and dissolution rates, which are critical for formulation development and can impact bioavailability. Furthermore, substitution with a close in-class alternative like Cefadroxil is problematic due to significant pharmacokinetic differences; Cefadroxil has a notably longer elimination half-life (approx. 1.6-2.0 hours) compared to Cephalexin (approx. 1.1 hours), which necessitates different dosing regimens to achieve therapeutic targets. Similarly, while Cefazolin is also a first-generation cephalosporin, its primary use as an injectable for more severe infections makes it an unsuitable procurement substitute for orally administered Cephalexin in most outpatient settings.

Substitution Risk

References

- [1] Gomez, M. I., et al. (2024). Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. Antimicrobial Agents and Chemotherapy, 68(4), e01173-23.

- [2] Barbhaiya, R. H., et al. (1996). A pharmacokinetic comparison of cefadroxil and cephalexin after administration of 250, 500 and 1000 mg solution doses. Biopharmaceutics & drug disposition, 17(4), 319–330.

- [3] Cephalexin Monohydrate. In: PubChem. National Center for Biotechnology Information. Accessed April 24, 2026.

- [4] Yousef, J. M., et al. (2012). Dissolution Stability of Cephalexin Extemporaneous Suspensions During an Accelerated Stability Study. Dissolution Technologies, 19(3), 25-31.

- [5] GoodRx. (n.d.). Cefazolin vs. Cephalexin for Skin Infection and Urinary Tract Infection. GoodRx Health.

- [6] Gomez MI, et al. Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. Antimicrob Agents Chemother. 2024 Apr 18;68(4):e0117323.

- [20] Cefazolin vs. Cephalexin for Skin Infection and Urinary Tract Infection: Important Differences and Potential Risks. - GoodRx

Distinct Pharmacokinetic Profile: Faster Peak Plasma Concentration Compared to Cefadroxil

Cephalexin exhibits a more rapid absorption profile compared to the in-class alternative Cefadroxil. In a comparative pharmacokinetic study, Cephalexin reached a median peak plasma concentration (Cmax) at 1 hour, whereas Cefadroxil reached its Cmax at 2 hours. Although the Cmax for Cephalexin was higher, the longer half-life of Cefadroxil means it remains above the minimum inhibitory concentration for a longer duration.

| Evidence Dimension | Time to Peak Plasma Concentration (Tmax) |

| Target Compound Data | 1.0 hour |

| Comparator Or Baseline | Cefadroxil: 2.0 hours |

| Quantified Difference | Cephalexin reaches Tmax 1 hour faster than Cefadroxil |

| Conditions | Single oral dose in children with musculoskeletal infections. |

This faster absorption is critical for applications requiring rapid onset of antibacterial action and informs the selection between these two first-generation cephalosporins based on the desired therapeutic profile.

Superior Oral Bioavailability and Formulation Versatility vs. Injectable Cefazolin

Cephalexin is specifically designed for oral administration and is rapidly and almost completely absorbed from the gastrointestinal tract. In contrast, Cefazolin, another first-generation cephalosporin, is available only as an injectable medication for intravenous (IV) or intramuscular (IM) use. This fundamental difference in administration route makes Cephalexin the clear choice for outpatient treatment and for infections where oral therapy is appropriate, significantly improving patient convenience and reducing healthcare costs.

| Evidence Dimension | Route of Administration |

| Target Compound Data | Oral (capsules, tablets, suspension) |

| Comparator Or Baseline | Cefazolin: Injection (IV, IM) |

| Quantified Difference | Qualitative difference in administration route and formulation |

| Conditions | Standard clinical use for mild to moderate infections. |

For procurement decisions, this distinction is absolute; Cephalexin is sourced for oral dosage form manufacturing, whereas Cefazolin is sourced for parenteral products, serving entirely different clinical and logistical needs.

Formulation-Critical Hydration State: Impact of Anhydrous vs. Monohydrate Form on Stability

The specified compound, anhydrous Cephalexin (CAS 15686-71-2), differs from its monohydrate counterpart (CAS 23325-78-2) in its physical stability, particularly concerning moisture. The anhydrous form can be more susceptible to converting to the monohydrate in the presence of humidity. This hygroscopicity is a critical parameter during manufacturing and storage, as uncontrolled hydration can affect powder flow, caking, dissolution rates, and ultimately, the stability and performance of the final dosage form. Conversely, Cephalexin monohydrate itself shows up to 20% degradation in acidic medium (pH 1.2), indicating that controlling the solid form is key to improving chemical stability.

| Evidence Dimension | Hygroscopic Stability and Chemical Stability |

| Target Compound Data | Anhydrous form is susceptible to moisture-induced conversion to the monohydrate. |

| Comparator Or Baseline | Monohydrate form is crystalline but can degrade up to 20% in acidic conditions. |

| Quantified Difference | Qualitative difference in physical and chemical stability pathways. |

| Conditions | Standard pharmaceutical processing, storage (humidity), and physiological acidic environments. |

Procurement of the specific anhydrous form is essential for manufacturing processes where moisture control is stringent and where the unique dissolution profile of the anhydrous crystal is required for the formulation design.

Formulation of Rapid-Acting Oral Antibiotics

The anhydrous form of Cephalexin is a primary candidate for developing oral solid dosage forms where rapid drug release is desired. Its distinct solid-state properties, differing from the monohydrate, can be leveraged to optimize dissolution profiles for acute infections requiring a fast therapeutic onset.

High-Dose Oral Therapy for Uncomplicated Urinary Tract Infections

Given that over 90% of Cephalexin is excreted unchanged in the urine, it is highly suitable for manufacturing oral medications aimed at treating urinary tract infections caused by susceptible organisms like E. coli and K. pneumoniae. Its oral bioavailability makes it a preferred choice over injectable alternatives like Cefazolin for outpatient treatment.

Manufacturing Under Controlled-Humidity Conditions

The procurement of anhydrous Cephalexin is specifically indicated for manufacturing environments with rigorous humidity controls. Its tendency to absorb moisture and convert to the monohydrate necessitates controlled processing to ensure the stability, uniformity, and desired performance characteristics of the final product.

Application Fit Matrix

Purity

Physical Description

Color/Form

WHITE TO OFF-WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.65 (LogP)

logP = 0.65

Appearance

Melting Point

Storage

UNII

Related CAS

105879-42-3 (mono-hydrochloride,mono-hydrate)

23325-78-2 (mono-hydrate)

38932-40-0 (mono-hydrochloride salt)

66905-57-5 (di-hydrate)

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

The antibiotic cephalexin is effective against a wide range of gram-positive cocci. It also demonstrates its efficacy against gram-negative bacteria, particularly Escherichia coli,Proteus mirabilis, and Klebsiella pneumoniae.

Drug Classes

Therapeutic Uses

/CEPHALEXIN/ HAS ANTIBACTERIAL SPECTRUM SIMILAR TO THAT OF PENICILLINS... AGAINST COCCI & GRAM-POSITIVE BACILLI, PENICILLIN G IS USUALLY MORE EFFECTIVE. ...MOST PENICILLINASES DO NOT AFFECT CEPHALEXIN...

...CEPHALOSPORINS ARE HIGHLY EFFECTIVE IN THERAPY OF VARIETY OF MILD-TO-SEVERE INFECTIONS DUE TO BOTH GRAM-POSITIVE & GRAM-NEGATIVE MICROORGANISMS. /CEPHALOSPORINS/

...CEPHALOSPORIN IS...DRUG OF 1ST CHOICE...FOR KLEBSIELLA INFECTIONS. ... THEY ARE...VALUABLE SECONDARY AGENTS, & THEY FREQUENTLY APPEAR AS ALTERNATIVE CHOICES TO PENICILLIN. /CEPHALOSPORINS/

For more Therapeutic Uses (Complete) data for CEPHALEXIN (9 total), please visit the HSDB record page.

Pharmacology

Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.

Cephalexin Hydrochloride is the hydrochloride salt form of cephalexin, a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin hydrochloride binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Cephalexin Anhydrous is the anhydrous form of cephalexin, a semisynthetic first-generation cephalosporin with antibacterial activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01D - Other beta-lactam antibacterials

J01DB - First-generation cephalosporins

J01DB01 - Cefalexin

Mechanism of Action

CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/

The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/

Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/

CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Cephalexin is over 90% excreted in the urine after 6 hours by glomerular filtration and tubular secretion with a mean urinary recovery of 99.3%. Cephalexin is unchanged in the urine.

5.2-5.8L.

Clearance from one subject was 376mL/min.

LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY... MORE THAN 90%...IS EXCRETED UNALTERED IN URINE WITHIN 6 HR, PRIMARILY BY RENAL TUBULAR SECRETION. ...THERAPEUTICALLY EFFECTIVE CONCN ARE STILL ACHIEVED IN URINE OF PT WITH DECR RENAL FUNCTION.

CEPHALEXIN...IS WELL ABSORBED FROM GI TRACT. PEAK PLASMA CONCN, REACHED @ ABOUT 1 HR AFTER INGESTION OF DRUG, ARE APPROX 9 & 18 UG/ML AFTER ORAL DOSES OF 250 & 500 MG, RESPECTIVELY. INGESTION OF FOOD MAY DELAY ABSORPTION.

CEPHALEXIN IS ALSO EXCRETED INTO BILE.

BOTH ABSORPTION & EXCRETION OF CEPHALEXIN ARE IMPAIRED IN NEW-BORN INFANTS, WHERE 24-HR URINARY RECOVERY OF ANTIBIOTIC ACCOUNTED FOR 5-66% OF DAILY ORAL DOSE.

For more Absorption, Distribution and Excretion (Complete) data for CEPHALEXIN (14 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Drug Warnings

CEPHALOSPORINS SHOULD NOT BE USED TO TREAT BACTERIAL MENINGITIS. THIS IS TRUE FOR ALL CAUSATIVE MICROORGANISMS. ...PENETRATION OF CEPHALOSPORINS INTO CSF IS POOR. /CEPHALOSPORINS/

INFECTIONS DUE TO ENTEROCOCCI ARE USUALLY UNAFFECTED BY THESE CMPD... ENTEROCOCCAL ENDOCARDITIS CANNOT BE CURED WITH CEPHALOSPORIN EVEN WHEN IT IS GIVEN CONCURRENTLY WITH GENTAMICIN OR STREPTOMYCIN. /CEPHALOSPORINS/

ENTEROBACTER (AEROBACTER) INFECTIONS ARE, AS A RULE, RESISTANT TO THESE CMPD. /CEPHALOSPORINS/

For more Drug Warnings (Complete) data for CEPHALEXIN (20 total), please visit the HSDB record page.

Biological Half Life

LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY, T/2 OF CEPHALEXIN NORMALLY BEING ABOUT 40 MIN.

/IN RATS/ RATIOS OF BONE TO SERUM CONCN AVG...1:9 FOR CEPHALEXIN DURING 0.25-4 HR AFTER /ORAL/ DOSING. DESPITE DIFFERENCES IN CONCN; T/2 IN BONE & SERUM WERE SIMILAR.

PEAK TIME, T/2 OF ELIMINATION, T/2 OF ABSORPTION, & VOL OF DISTRIBUTION WERE ALL SIMILAR FOLOWING ADMIN OF EITHER 1 OR 2 G OF CEPHALEXIN.

The serum half-life of cephalexin is 0.5-1.2 hr in adults with normal renal function. The serum half-life of the drug is reported to be about 5 hr in neonates and 2.5 hr in children 3-12 mo of age. In one study, the serum half-life was 7.7 hr in adults with creatinine clearances of 9.2 ml/min and 13.9 hr in adults with creatinine clearances of 4 ml/min.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

7-AMINO-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, WHICH MAY BE PREPD FROM NATURAL ANTIBIOTIC CEPHALOSPORIN C, IS ACYLATED WITH 2-PHENYLGLYCINE IN APPROPRIATE DEHYDRATING ENVIRONMENT.

General Manufacturing Information

.../CEPHALEXIN/ SEMISYNTHETIC DERIVATIVE OF CEPHALOSPORIN C.

Analytic Laboratory Methods

Clinical Laboratory Methods

A rapid, simple, and accurate spectrophotometric method was developed and used for the analysis of cephalexin or cephradinein the urine of volunteers who ingested the drugs.

Storage Conditions

Interactions

...CEPHALOSPORINS...MAY BE AFFECTED BY CONCURRENT USE OF...SULFINPYRAZONE. DIMINISHED TUBULAR SECRETION...RESULT IN HIGHER & MORE SUSTAINED SERUM LEVELS & HENCE, INTENSIFICATION OF DRUG ACTIVITY. /CEPHALOSPORINS/

FUROSEMIDE MAY ENHANCE NEPHROTOXICITY OF CEPHALOSPORINS. /CEPHALOSPORINS/

Hypoprothrombinemia induced by large doses of salicylates and/or cephalosporins, and the gastrointestinal ulcerative or hemorrhagic potential of nonsteroidal anti-inflammatory drugs (NSAIDs), salicylates, or sulfinpyrazone may increase the risk of hemorrhage. /Cephalosporins/

For more Interactions (Complete) data for CEPHALEXIN (6 total), please visit the HSDB record page.

Stability Shelf Life

2: Beloglazova NV, Eremin SA. Design of a sensitive fluorescent polarization

3: Singh PK, Prabhune A, Ogale S. Pulsed Laser-Driven Molecular Self-assembly of

4: Patel R, Amber KT. Thrombotic thrombocytopenic purpura in a postoperative

5: Baradhi KM, Ahmed S, Buford ML. The Case | Acute renal failure after

6: Anacona JR, Rangel V, Loroño M, Camus J. Tetradentate metal complexes derived

7: Lata K, Sharma R, Naik L, Rajput YS, Mann B. Synthesis and application of

8: Anacona JR, Rincones M. Tridentate hydrazone metal complexes derived from

9: Prados AP, Schaiquevich P, Kreil V, Monfrinotti A, Quaine P, Tarragona L,

10: Agrawal A, Rao M, Jasdanwala S, Mathur A, Eng M. Cephalexin induced

11: Kulapina OI, Vostrikova AM. [Rapid determination of cephalexin in biological

12: Ayazi P, Mahyar A, Taremiha A, Ghorani N, Esmailzadehha N. Effect of oral

13: Anacona JR, Rodriguez JL, Camus J. Synthesis, characterization and

14: Cunha BA. Cephalexin remains the preferred antibiotic for uncomplicated

15: Panda SS, Ravi Kumar BV, Dash R, Mohanta G. Determination of Cephalexin

16: Bhaskara Rao BV, Mukherji R, Shitre G, Alam F, Prabhune AA, Kale SN.

17: Chou YJ, Lee KY, Tsai MS, Sun HY, Hung CC. Use of cephalexin plus

18: Autmizguine J, Watt KM, Théorêt Y, Kassir N, Laferrière C, Parent S, Tapiéro

19: Liew KB, Peh KK, Loh GO, Tan YT. Three-ways crossover bioequivalence study of

20: Yin L, Qin C, Chen K, Zhu C, Cao H, Zhou J, He W, Zhang Q. Gastro-floating

Explore Compound Types